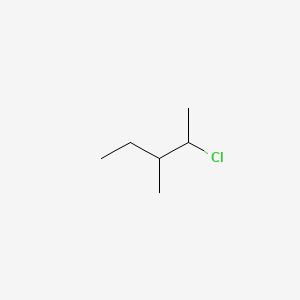

2-Chloro-3-methylpentane

説明

The exact mass of the compound this compound is 120.0705781 g/mol and the complexity rating of the compound is 43.4. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-chloro-3-methylpentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl/c1-4-5(2)6(3)7/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFZKJQZKBEPGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60947149 | |

| Record name | 2-Chloro-3-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4325-48-8, 24319-09-3 | |

| Record name | 2-Chloro-2-methylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004325488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-methylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024319093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-methylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-3-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methylpentane is a halogenated alkane with the chemical formula C₆H₁₃Cl. As a chiral molecule, it exists as four stereoisomers. This document provides a comprehensive overview of its chemical and physical properties, synthesis, and reactivity, tailored for a technical audience in research and development.

Chemical and Physical Properties

This compound is a flammable and irritating liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₁₃Cl | [1] |

| Molecular Weight | 120.62 g/mol | [1] |

| CAS Number | 4325-48-8, 24319-09-3 | [1] |

| Appearance | Liquid | |

| Boiling Point | 117.7 °C at 760 mmHg | LookChem |

| Melting Point | -35.1 °C (estimate) | LookChem |

| Density | 0.863 g/cm³ | LookChem |

| Refractive Index | 1.4107 | LookChem |

| Flash Point | 20.8 °C | LookChem |

| Vapor Pressure | 23.6 mmHg at 25°C | LookChem |

| Solubility | Insoluble in water, soluble in organic solvents | |

| LogP | 2.80 | LookChem |

| Exact Mass | 120.0705781 Da | [1] |

Synthesis and Purification

A representative experimental protocol for the synthesis of this compound from 3-methyl-2-pentanol (B47427) via an SN1 reaction is described below. This protocol is adapted from procedures for similar secondary alcohols and should be performed with appropriate safety precautions in a fume hood.

Experimental Protocol: Synthesis

Materials:

-

3-methyl-2-pentanol

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

-

Separatory funnel

-

Round-bottom flask

-

Distillation apparatus

Procedure:

-

In a separatory funnel, combine 3-methyl-2-pentanol and an excess of cold, concentrated hydrochloric acid.

-

Stopper the funnel and shake vigorously for 5-10 minutes, periodically venting to release pressure. The reaction mixture will separate into two layers.

-

Allow the layers to fully separate. The upper organic layer contains the crude this compound.

-

Drain and discard the lower aqueous layer.

-

Wash the organic layer with cold water, followed by a slow and careful addition of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release the carbon dioxide gas produced.

-

Wash the organic layer with saturated sodium chloride solution (brine) to aid in the removal of water.

-

Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or calcium chloride.

-

Decant or filter the dried liquid into a round-bottom flask for purification.

Experimental Protocol: Purification

Procedure:

-

Assemble a simple distillation apparatus.

-

Heat the round-bottom flask containing the crude this compound.

-

Collect the fraction that distills at the boiling point of this compound (approximately 117-118 °C).

-

The purified product should be a clear, colorless liquid.

A general workflow for the synthesis and purification is illustrated in the following diagram.

Caption: General workflow for the synthesis and purification of this compound.

Chemical Reactivity

This compound, as a secondary alkyl halide, undergoes two primary types of reactions: nucleophilic substitution (SN2) and elimination (E2). The preferred pathway is dependent on the nature of the nucleophile/base and the reaction conditions.

Nucleophilic Substitution (SN2)

With a strong, non-bulky nucleophile, this compound can undergo a bimolecular nucleophilic substitution (SN2) reaction. This reaction proceeds with an inversion of stereochemistry at the chiral center.

Caption: SN2 reaction pathway of this compound.

Elimination (E2)

In the presence of a strong, sterically hindered base, this compound will primarily undergo a bimolecular elimination (E2) reaction to form alkenes. According to Zaitsev's rule, the major product will be the more substituted (and therefore more stable) alkene.

Caption: E2 elimination reaction pathway of this compound.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound. While high-resolution spectra are often behind paywalls, data can be accessed through databases such as the NIST WebBook and SpectraBase.

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, distinct proton environments and diastereotopicity. Signals in the alkyl region (0.8-2.0 ppm) and a downfield signal for the proton attached to the carbon bearing the chlorine atom (around 3.5-4.0 ppm) are anticipated.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom bonded to the chlorine will be the most downfield signal among the sp³ hybridized carbons.

-

IR Spectroscopy: The infrared spectrum will be characterized by C-H stretching and bending vibrations in the 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively. A C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns will correspond to the loss of alkyl groups and the chlorine atom.

Safety Information

This compound is a flammable liquid and vapor. It causes skin and eye irritation and may cause respiratory irritation.[1]

GHS Hazard Statements:

-

H226: Flammable liquid and vapor[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Applications in Research and Drug Development

While this compound is not a common building block in drug development, alkyl halides, in general, are important intermediates in organic synthesis. They serve as precursors for the introduction of various functional groups through nucleophilic substitution and elimination reactions. The study of the reactivity of molecules like this compound provides valuable insights into reaction mechanisms and stereochemical outcomes, which are fundamental concepts in the synthesis of complex pharmaceutical compounds.

Conclusion

This technical guide has summarized the key chemical properties, synthesis, reactivity, and safety information for this compound. The provided data and experimental considerations are intended to be a valuable resource for researchers and scientists working with this and similar halogenated alkanes. The understanding of its chemical behavior is rooted in the fundamental principles of organic chemistry, which are broadly applicable in the field of drug development and materials science.

References

An In-depth Technical Guide to 2-Chloro-3-methylpentane

This technical guide provides a comprehensive overview of 2-Chloro-3-methylpentane, including its chemical identity, physicochemical properties, relevant experimental protocols, and key chemical transformations. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] This name systematically describes its molecular structure.

The structure is derived from a five-carbon alkane chain ("pentane").[3] A chlorine atom is attached to the second carbon atom ("2-chloro"), and a methyl group (–CH₃) is attached to the third carbon atom ("3-methyl").[3]

-

Parent Chain : Pentane (5 carbons)

-

Substituents :

The condensed structural formula is CH₃–CH(Cl)–CH(CH₃)–CH₂–CH₃ .[3]

Molecular Formula : C₆H₁₃Cl[1][4][5]

Canonical SMILES : CCC(C)C(C)Cl[1][4]

The molecule contains two stereocenters (at carbon 2 and carbon 3), meaning it can exist as four different stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[5][6]

Physicochemical and Computed Properties

The following table summarizes key quantitative data for this compound, compiled from various chemical databases.

| Property | Value | Reference |

| Identifiers | ||

| CAS Registry Number | 24319-09-3 | [5] |

| Molecular Weight | 120.62 g/mol | [1][4][5] |

| Physical Properties | ||

| Boiling Point | 117.7 °C at 760 mmHg | [4] |

| Density | 0.863 g/cm³ | [4] |

| Flash Point | 20.8 °C | [4] |

| Refractive Index | 1.4107 | [4] |

| Vapor Pressure | 23.6 mmHg at 25°C | [4] |

| Computed Properties | ||

| XLogP3 | 2.9 | [4][7][8] |

| Exact Mass | 120.0705781 Da | [4][7][8] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 0 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Complexity | 43.4 | [4][7][8] |

Experimental Protocols

Detailed methodologies for key reactions involving this compound are outlined below.

This protocol describes the elimination reaction of this compound to produce alkenes, with the major product being 3-methyl-2-pentene, in accordance with Zaitsev's rule.[9][10]

Objective : To synthesize 3-methyl-2-pentene via an E2 elimination reaction.

Reagents :

-

This compound (1.0 eq)

-

Sodium ethoxide (NaOEt) in ethanol (B145695) (e.g., 21% w/v solution) or Ethanolic Potassium Hydroxide (KOH) (1.5 eq)[9][10]

-

Anhydrous ethanol (solvent)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (drying agent)

Procedure :

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen).

-

This compound is added dropwise to the stirred solution at room temperature.

-

Upon completion of the addition, the reaction mixture is heated to reflux.[9] The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), the mixture is cooled to room temperature.

-

The solvent (ethanol) is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation to yield the crude product mixture.

-

The product, containing a mixture of 3-methyl-2-pentene (major product) and 3-methyl-1-pentene (B165626) (minor product), can be purified by fractional distillation.[9]

This protocol details the nucleophilic substitution reaction where the chloride is replaced by iodide. The reaction of a stereoisomer like (2S)-2-chloro-3-methylpentane can proceed via an Sₙ2 mechanism.[11]

Objective : To synthesize 2-Iodo-3-methylpentane.

Reagents :

-

(2S)-2-Chloro-3-methylpentane (1.0 eq)

-

Sodium iodide (NaI) (1.5 eq)

-

Anhydrous acetone (B3395972) (solvent)

-

Sodium thiosulfate (B1220275) solution (5% aqueous)

-

Diethyl ether

-

Deionized water

-

Anhydrous sodium sulfate

Procedure :

-

In a round-bottom flask fitted with a reflux condenser, dissolve sodium iodide in anhydrous acetone.

-

Add (2S)-2-Chloro-3-methylpentane to the solution.

-

Heat the mixture to reflux with stirring. The reaction progress can be monitored by observing the formation of a sodium chloride precipitate (as NaCl is insoluble in acetone).

-

Once the reaction is deemed complete, cool the mixture to ambient temperature.

-

Filter the mixture to remove the precipitated sodium chloride.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and a 5% aqueous solution of sodium thiosulfate (to remove any residual iodine).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product, (2R)-2-iodo-3-methylpentane.[11] Further purification can be achieved via distillation under reduced pressure.

Reaction Pathway Visualization

The following diagram illustrates the dehydrohalogenation (E2 elimination) of this compound when treated with a strong, non-bulky base like ethoxide (EtO⁻). The reaction yields two constitutional isomers, with the more substituted alkene being the major product as predicted by Saytzeff's rule.

Caption: E2 elimination pathway of this compound.

References

- 1. This compound | C6H13Cl | CID 138188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - C6H13Cl | CSCS00011373971 [chem-space.com]

- 3. Write the IUPAC name and describe the structure of 2-chloro-3-methylpenta.. [askfilo.com]

- 4. lookchem.com [lookchem.com]

- 5. Pentane, 2-chloro-3-methyl [webbook.nist.gov]

- 6. (R*,S*)-2-chloro-3-methyl-pentane [webbook.nist.gov]

- 7. (2R,3R)-2-chloro-3-methylpentane | C6H13Cl | CID 94767828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (2S)-2-chloro-3-methylpentane | C6H13Cl | CID 153800257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. homework.study.com [homework.study.com]

- 10. If 2chloro 3methylpentane is treated with ethanolic class 11 chemistry CBSE [vedantu.com]

- 11. Solved The reaction of (2S)-2-chloro-3-methylpentane with | Chegg.com [chegg.com]

Synthesis of 2-Chloro-3-methylpentane from 3-methyl-2-pentanol: A Technical Guide

Abstract

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. However, the synthesis of 2-chloro-3-methylpentane from 3-methyl-2-pentanol (B47427) presents a significant challenge due to the propensity of the secondary carbocation intermediate to undergo rearrangement. This technical guide provides an in-depth analysis of the reaction mechanisms, outlines a detailed experimental protocol for a successful synthesis by mitigating rearrangement, and presents relevant quantitative data. The recommended approach utilizes thionyl chloride in the presence of pyridine (B92270) to favor a direct substitution pathway, avoiding the formation of rearranged byproducts.

Introduction

The chlorination of 3-methyl-2-pentanol is a key reaction for introducing a halogen functional group, which can then serve as a versatile handle for subsequent nucleophilic substitution or elimination reactions in the synthesis of more complex molecules. The direct conversion using hydrohalic acids like HCl is often complicated by carbocation rearrangements, which are common in reactions involving secondary alcohols.[1] When 3-methyl-2-pentanol is treated with a strong acid, the initially formed secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation, leading to the undesired isomer, 3-chloro-3-methylpentane (B1594240), as the major product.[2][3]

This guide focuses on a robust method that circumvents this issue by using thionyl chloride (SOCl₂) in conjunction with a mild base, pyridine. This reagent system converts the hydroxyl group into an excellent leaving group while promoting a nucleophilic substitution reaction that proceeds with minimal to no rearrangement.[3]

Mechanistic Pathways

Understanding the underlying mechanisms is critical to controlling the product outcome. The two primary pathways for the chlorination of 3-methyl-2-pentanol are detailed below.

Unfavorable Route: Reaction with Hydrochloric Acid (HCl)

The reaction of a secondary alcohol with HCl typically proceeds through a substitution nucleophilic unimolecular (Sₙ1) mechanism. This pathway involves the formation of a carbocation intermediate, which is prone to rearrangement.

Mechanism Steps:

-

Protonation: The hydroxyl group of the alcohol is protonated by HCl to form a good leaving group (water).

-

Carbocation Formation: The water molecule departs, generating a secondary carbocation at the C2 position.

-

1,2-Hydride Shift: A hydrogen atom from the adjacent C3 position migrates with its pair of electrons to the C2 carbocation. This rearrangement forms a more stable tertiary carbocation at the C3 position.

-

Nucleophilic Attack: The chloride ion (Cl⁻) attacks the tertiary carbocation, yielding the rearranged product, 3-chloro-3-methylpentane.

Caption: Sₙ1 mechanism with HCl showing carbocation rearrangement.

Preferred Route: Reaction with Thionyl Chloride and Pyridine

To synthesize the target this compound, rearrangement must be suppressed. Using thionyl chloride (SOCl₂) in the presence of pyridine favors a substitution nucleophilic bimolecular (Sₙ2) mechanism.[2][3][4]

Role of Reagents:

-

Thionyl Chloride (SOCl₂): Reacts with the alcohol to form an alkyl chlorosulfite intermediate, converting the hydroxyl into a very good leaving group.

-

Pyridine: Acts as a mild base to neutralize the HCl produced during the reaction. This prevents the accumulation of acid that could promote an Sₙ1 pathway. Crucially, it also facilitates the Sₙ2 attack by generating a free chloride ion, which acts as the nucleophile.[3][4][5]

Mechanism Steps:

-

Activation: The alcohol's oxygen atom attacks the sulfur atom of SOCl₂, displacing a chloride ion.

-

Deprotonation: Pyridine removes the proton from the oxonium ion, forming an alkyl chlorosulfite intermediate.

-

Sₙ2 Attack: The chloride ion generated in the first step, and kept available by the pyridine, acts as a nucleophile. It attacks the carbon atom bearing the chlorosulfite group from the backside.

-

Product Formation: The attack proceeds with inversion of stereochemistry, displacing the leaving group which decomposes into sulfur dioxide (SO₂) gas and another chloride ion. The gaseous nature of SO₂ helps drive the reaction to completion.[1]

Caption: Sₙ2 mechanism with SOCl₂ and pyridine avoids rearrangement.

Experimental Protocol

This protocol is a representative procedure for the chlorination of a secondary alcohol using thionyl chloride and pyridine. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment

-

Reactants: 3-methyl-2-pentanol, Thionyl chloride (SOCl₂), Anhydrous Pyridine.

-

Solvents: Anhydrous diethyl ether.

-

Workup Reagents: Deionized water, 5% HCl solution, saturated NaHCO₃ solution, saturated NaCl solution (brine), anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Equipment: Round-bottomed flask, dropping funnel, reflux condenser with drying tube (CaCl₂), magnetic stirrer and stir bar, ice bath, separatory funnel, rotary evaporator.

Procedure

-

Setup: Assemble a dry 250 mL round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube.

-

Reagents: Charge the flask with 3-methyl-2-pentanol (e.g., 10.2 g, 0.1 mol) dissolved in 100 mL of anhydrous diethyl ether.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Thionyl Chloride Addition: Add thionyl chloride (e.g., 13.1 g, 8.0 mL, 0.11 mol) dropwise to the cooled solution via the dropping funnel over a period of 30 minutes. Maintain the internal temperature below 10 °C.

-

Pyridine Addition: After the thionyl chloride addition is complete, add anhydrous pyridine (e.g., 8.7 g, 8.9 mL, 0.11 mol) dropwise, again ensuring the temperature remains below 10 °C. A white precipitate of pyridinium hydrochloride will form.[6]

-

Reaction: Once the additions are complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Workup - Quenching: Cool the reaction mixture in an ice bath and carefully add 50 mL of cold water dropwise to quench any excess thionyl chloride.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic (ether) layer sequentially with:

-

50 mL of 5% HCl solution (to remove pyridine)

-

50 mL of deionized water

-

50 mL of saturated NaHCO₃ solution (to neutralize residual acid)

-

50 mL of brine (to aid in drying)

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Data Presentation

Physical and Chemical Properties

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| 3-methyl-2-pentanol | C₆H₁₄O | 102.17 | 134-135 |

| This compound (Product) | C₆H₁₃Cl | 120.62 | ~122-124 (Predicted) |

| 3-chloro-3-methylpentane (Side Product) | C₆H₁₃Cl | 120.62 | 121-122 |

Reaction Parameters and Expected Outcome

| Parameter | Value | Notes |

| Stoichiometry (Alcohol:SOCl₂:Pyridine) | 1 : 1.1 : 1.1 | A slight excess of reagents ensures complete conversion. |

| Temperature | 0 °C to Room Temp. | Initial cooling is critical to control the exothermic reaction. |

| Reaction Time | 2-3 hours | Monitor by TLC or GC for completion. |

| Expected Yield | 75-90% | Yields are generally high for this transformation.[1] |

| Expected Purity | >95% (after distillation) | High purity is achievable with careful purification. |

Spectroscopic Data for Product Verification

| This compound (Desired Product) | 3-chloro-3-methylpentane (Rearranged Product) |

| ¹H-NMR (Predicted) | ¹H-NMR (Experimental Data Available)[7] |

| ~4.0 ppm (m, 1H, -CHCl-) | No signal in the 3.5-4.5 ppm region |

| ~1.8 ppm (m, 1H, -CH(CH₃)CH₂-) | ~1.7 ppm (q, 4H, -CH₂-) |

| ~1.5 ppm (d, 3H, -CHCl(CH₃)) | ~1.5 ppm (s, 3H, -C(Cl)(CH₃)-) |

| ~1.0-1.4 ppm (m, 2H, -CH₂CH₃) | ~0.9 ppm (t, 6H, -CH₂CH₃) |

| ~0.9 ppm (m, 6H, overlapping d and t) | |

| ¹³C-NMR (Predicted) | ¹³C-NMR (Experimental Data Available)[7] |

| ~65 ppm (-CHCl-) | ~75 ppm (-CCl-) |

| ~45 ppm (-CH(CH₃)CH₂-) | ~34 ppm (-CH₂-) |

| ~25 ppm (-CH₂CH₃) | ~28 ppm (-C(Cl)(CH₃)) |

| ~22 ppm (-CHCl(CH₃)) | ~8 ppm (-CH₂CH₃) |

| ~15 ppm (-CH(CH₃)CH₃) | |

| ~11 ppm (-CH₂CH₃) | |

| IR (Characteristic Peaks) | IR (Characteristic Peaks)[8] |

| 2850-3000 cm⁻¹ (C-H stretch) | 2850-3000 cm⁻¹ (C-H stretch) |

| ~650-750 cm⁻¹ (C-Cl stretch) | ~550-650 cm⁻¹ (C-Cl stretch) |

Note: NMR data for this compound is predicted based on standard chemical shift values and may vary slightly from experimental results.

Experimental Workflow Visualization

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 3-methyl-2-pentanol is successfully achieved by carefully selecting reagents that prevent carbocation rearrangement. The use of thionyl chloride in the presence of pyridine promotes an Sₙ2 reaction, providing the desired product in high yield and purity. In contrast, acid-catalyzed methods such as reaction with HCl lead predominantly to the rearranged and undesired 3-chloro-3-methylpentane isomer via an Sₙ1 pathway. The protocol and data provided in this guide offer a reliable framework for researchers requiring the unrearranged alkyl chloride for further synthetic applications.

References

- 1. Why is Thionyl chloride preferred in the preparation of alkyl halide using alcohol? [yufenggp.com]

- 2. orgosolver.com [orgosolver.com]

- 3. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Pentane, 3-chloro-3-methyl- [webbook.nist.gov]

stereoisomers of 2-Chloro-3-methylpentane

An In-depth Technical Guide to the Stereoisomers of 2-Chloro-3-methylpentane

Introduction

This compound is an organochloride with the chemical formula C6H13Cl.[1] Its molecular structure contains two chiral centers, giving rise to stereoisomerism. This guide provides a comprehensive overview of the stereoisomers of this compound, their relationships, physicochemical properties, and general protocols for their synthesis and separation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a detailed understanding of the stereochemical aspects of this molecule.

Stereoisomers of this compound

The four stereoisomers are:

-

(2R, 3R)-2-chloro-3-methylpentane

-

(2S, 3S)-2-chloro-3-methylpentane

-

(2R, 3S)-2-chloro-3-methylpentane

-

(2S, 3R)-2-chloro-3-methylpentane

The relationship between these isomers can be categorized as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images).[5]

-

(2R, 3R) and (2S, 3S) are enantiomers.

-

(2R, 3S) and (2S, 3R) are enantiomers.

-

The relationship between any other pairing, such as (2R, 3R) and (2R, 3S), is diastereomeric.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C6H13Cl | PubChem[6][7][8] |

| Molecular Weight | 120.62 g/mol | PubChem[6][7][8] |

| XLogP3 (Computed) | 2.9 | PubChem[6][8] |

| Kovats Retention Index | 787 (Standard non-polar) | NIST[7][9] |

| Dipole Moment | 2.18 D | Stenutz[10] |

| IUPAC Name (Example) | (2R,3R)-2-chloro-3-methylpentane | PubChem[6] |

| InChIKey (Example, R,R) | JPFZKJQZKBEPGQ-PHDIDXHHSA-N | PubChem[6] |

| CAS Number (Unspecified) | 24319-09-3 | NIST[9] |

Experimental Protocols

Synthesis

A common method for the synthesis of alkyl halides is the free-radical halogenation of alkanes. The synthesis of this compound would likely involve the chlorination of 3-methylpentane (B165638).

Protocol: Free-Radical Chlorination of 3-Methylpentane

-

Reactants : 3-methylpentane and chlorine gas (Cl2).

-

Initiation : The reaction is initiated by UV light or heat, which causes the homolytic cleavage of the Cl-Cl bond to form two chlorine radicals (Cl•).

-

Propagation :

-

A chlorine radical abstracts a hydrogen atom from 3-methylpentane, forming hydrogen chloride (HCl) and a 3-methylpentyl radical. Hydrogen abstraction can occur at different carbon atoms, leading to a mixture of radical intermediates.

-

The alkyl radical then reacts with a molecule of Cl2 to form a C-Cl bond, yielding a monochlorinated product and a new chlorine radical.

-

-

Termination : The reaction terminates when radicals combine.

This process is generally non-selective and will produce a mixture of monochlorinated isomers, including 1-chloro-3-methylpentane, this compound, and 3-chloro-3-methylpentane, as well as all four stereoisomers of this compound. The separation of this complex mixture is a significant challenge.

Separation of Stereoisomers

The separation of the stereoisomers of this compound requires distinct strategies for diastereomers and enantiomers.

1. Separation of Diastereomers: Diastereomers have different physical properties and can be separated by conventional laboratory techniques such as:

-

Fractional Distillation : Based on differences in boiling points.

-

Chromatography : Including gas chromatography (GC) or high-performance liquid chromatography (HPLC), utilizing differences in polarity and interaction with the stationary phase.

2. Separation of Enantiomers (Resolution): Enantiomers have identical physical properties in an achiral environment, making their separation difficult. Resolution involves converting the enantiomeric mixture into a pair of diastereomers, which can then be separated.[11]

General Protocol: Resolution via Diastereomeric Derivatization

-

Derivatization : The racemic mixture (e.g., a mixture of (2R, 3R) and (2S, 3S) isomers) is reacted with a single, pure enantiomer of a chiral resolving agent. This reaction creates a mixture of diastereomers. For an alkyl halide, a suitable reaction might involve displacement or reaction of a derivative.

-

Separation : The resulting diastereomers are separated using standard techniques like crystallization or chromatography.

-

Cleavage : The separated diastereomers are then treated to cleave the chiral auxiliary, yielding the isolated, pure enantiomers of the original compound.

Conclusion

This compound is a simple yet illustrative example of a molecule with multiple stereocenters. Its four distinct stereoisomers, comprising two enantiomeric pairs, exhibit the fundamental principles of stereochemistry. While the synthesis of this compound typically results in a mixture of isomers, the application of established resolution protocols can, in principle, lead to the isolation of the individual stereoisomers. The distinct physicochemical properties of the diastereomeric pairs allow for their separation using conventional methods, whereas the resolution of enantiomers requires their conversion into diastereomers. A thorough understanding of these concepts is crucial for applications in stereoselective synthesis and the development of chiral drugs.

References

- 1. (R*,S*)-2-chloro-3-methyl-pentane [webbook.nist.gov]

- 2. Solved 12. (a)Draw three-dimensional representations for all | Chegg.com [chegg.com]

- 3. Solved Draw the four stereoisomers of | Chegg.com [chegg.com]

- 4. How many stereoisomers of 2 chloro 3 methylbutane class 11 chemistry CBSE [vedantu.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. (2R,3R)-2-chloro-3-methylpentane | C6H13Cl | CID 94767828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C6H13Cl | CID 138188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (2S)-2-chloro-3-methylpentane | C6H13Cl | CID 153800257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pentane, 2-chloro-3-methyl [webbook.nist.gov]

- 10. This compound [stenutz.eu]

- 11. youtube.com [youtube.com]

A Technical Guide to the Absolute Configuration of (2R,3S)-2-chloro-3-methylpentane for Researchers in Drug Development

Determining the Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of a chiral center is assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. This systematic approach provides an unambiguous descriptor for each stereocenter in a molecule.

(2R,3S)-2-chloro-3-methylpentane possesses two chiral centers at the C2 and C3 positions. The application of the CIP rules to each of these centers is detailed below.

Assignment of the Chiral Center at C2

The substituents attached to the C2 carbon are a chlorine atom, a hydrogen atom, a methyl group, and a 3-methylpentyl group.

-

Priority Assignment:

-

Priority 1: Chlorine (Cl) has the highest atomic number (17).

-

Priority 2: The C3 carbon, which is bonded to a carbon (C4), another carbon (the methyl group at C3), and a hydrogen.

-

Priority 3: The C1 methyl group, which is bonded to three hydrogens.

-

Priority 4: The hydrogen atom (H) has the lowest atomic number.

-

-

Spatial Orientation: To assign the configuration, the molecule is oriented so that the lowest priority group (H) is pointing away from the viewer.

-

Determining R/S: With the hydrogen atom in the back, the path from priority 1 to 2 to 3 is traced. For the (2R) configuration, this path proceeds in a clockwise direction.

Assignment of the Chiral Center at C3

The substituents attached to the C3 carbon are a hydrogen atom, a methyl group, an ethyl group, and a 2-chloropropyl group.

-

Priority Assignment:

-

Priority 1: The C2 carbon, which is bonded to a chlorine atom, a carbon (C1), and a hydrogen.

-

Priority 2: The C4 ethyl group, as its first carbon is bonded to another carbon (C5).

-

Priority 3: The methyl group attached to C3.

-

Priority 4: The hydrogen atom (H).

-

-

Spatial Orientation: The molecule is oriented so that the lowest priority group (H) is pointing away from the viewer.

-

Determining R/S: For the (3S) configuration, the path from priority 1 to 2 to 3 is counter-clockwise.

The following diagram illustrates the application of the CIP rules for both chiral centers.

Experimental Determination of Absolute Configuration

While the CIP rules provide a nomenclature, the actual three-dimensional arrangement of a molecule must be determined experimentally. Several powerful techniques are available for this purpose.

Stereoselective Synthesis

One of the most definitive methods to obtain a specific stereoisomer is through stereoselective synthesis from a chiral precursor of known absolute configuration. For (2R,3S)-2-chloro-3-methylpentane, a plausible synthetic route would involve the reaction of (3S)-3-methyl-2-pentanol with thionyl chloride (SOCl₂) in the presence of a non-nucleophilic base like pyridine. This reaction is known to proceed with inversion of configuration at the reacting center (C2) via an Sₙ2 mechanism.[1][2]

Hypothetical Experimental Protocol:

-

Starting Material: (3S)-3-methyl-2-pentanol (commercially available or prepared via asymmetric synthesis).

-

Reaction: The alcohol is dissolved in an anhydrous, aprotic solvent such as dichloromethane (B109758) or diethyl ether, and cooled in an ice bath. Pyridine is added, followed by the slow, dropwise addition of thionyl chloride.

-

Work-up: The reaction mixture is stirred until completion, then quenched with water. The organic layer is separated, washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over an anhydrous salt (e.g., MgSO₄).

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield (2R,3S)-2-chloro-3-methylpentane.

The following diagram illustrates this proposed synthetic pathway.

Spectroscopic and Spectrometric Methods

Should a sample of 2-chloro-3-methylpentane of unknown stereochemistry be available, several analytical techniques can be employed to determine its absolute configuration.

| Technique | Principle | Expected Outcome for (2R,3S)-2-chloro-3-methylpentane |

| Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral molecule. | A non-zero specific rotation ([α]D). The sign (+ or -) would need to be correlated with the absolute configuration through other methods. |

| NMR with Chiral Shift Reagents | A chiral lanthanide complex is added to the NMR sample, forming diastereomeric complexes with the enantiomers, which exhibit different chemical shifts. | In a racemic mixture, the signals for corresponding protons in the (2R,3S) and (2S,3R) enantiomers would be resolved into two distinct sets of peaks. |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. | The experimental VCD spectrum would be compared to a theoretically calculated spectrum for the (2R,3S) configuration. A match would confirm the absolute configuration. |

Relevance in Drug Development

Halogenated organic compounds are of significant interest in drug discovery and development. The introduction of a halogen, such as chlorine, can modulate a molecule's physicochemical properties, including:

-

Lipophilicity: Affecting membrane permeability and oral absorption.

-

Metabolic Stability: Blocking sites of metabolism can increase a drug's half-life.

-

Binding Affinity: Halogen bonding, a non-covalent interaction between a halogen and a Lewis base, can enhance binding to a biological target.

While (2R,3S)-2-chloro-3-methylpentane is a simple alkyl halide and not a drug candidate itself, it serves as a fundamental model for understanding the stereochemical implications of halogenation in more complex molecules. The principles for determining its absolute configuration are directly applicable to the characterization of chiral drug substances and intermediates, where ensuring stereochemical purity is a critical regulatory and safety requirement.

References

physical properties of 2-Chloro-3-methylpentane

An In-depth Technical Guide to the Physical Properties of 2-Chloro-3-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core (C₆H₁₃Cl), an alkyl halide. The information presented herein is intended for use in research, drug development, and other scientific applications where a thorough understanding of this compound's physical characteristics is essential. This guide summarizes key quantitative data, outlines relevant experimental protocols for their determination, and provides a logical framework for understanding the interplay of molecular structure and physical properties.

Core Physical and Chemical Properties

This compound is a halogenated derivative of 3-methylpentane. Its physical properties are primarily dictated by its molecular structure, including the presence of a chlorine atom, which introduces polarity and increases the molecular mass compared to its parent alkane.

Quantitative Data Summary

The are summarized in the table below. It is important to note that experimental data for this specific isomer can be limited, and some values are estimated or derived from data on related isomers.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃Cl | [1][2] |

| Molecular Weight | 120.62 g/mol | [1][2][3] |

| Boiling Point | 117.7 °C at 760 mmHg | [2] |

| Melting Point | -35.1 °C (estimate) | [2] |

| Density | 0.863 g/cm³ | [2] |

| Refractive Index | 1.4107 | [2] |

| Vapor Pressure | 23.6 mmHg at 25 °C | [2] |

| Flash Point | 20.8 °C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents | [4][5] |

| CAS Number | 24319-09-3 | [1][6] |

Factors Influencing Physical Properties

The physical properties of haloalkanes like this compound are influenced by several key molecular factors. The presence of the halogen atom, the overall molecular weight, and the branching of the carbon chain all play significant roles.[4][5] Generally, haloalkanes exhibit higher boiling points than alkanes of similar carbon skeletons due to increased molecular mass and the introduction of dipole-dipole interactions alongside van der Waals forces.[4][5][7] For isomeric haloalkanes, increased branching leads to a more compact, spherical shape, which reduces the surface area for intermolecular contact and thus lowers the boiling point.[4][5][8] Density tends to increase with the atomic mass of the halogen and the number of halogen atoms present.[4][5][9]

Caption: Logical flow of molecular factors affecting haloalkane properties.

Experimental Protocols

The accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard methodologies for measuring the key properties of liquid haloalkanes.

Boiling Point Determination (Capillary Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.[10]

Protocol:

-

Preparation: Seal one end of a capillary tube by heating it in a flame.

-

Assembly: Place a small amount (a few milliliters) of this compound into a fusion tube. Invert the sealed capillary tube and place it into the fusion tube with the open end submerged in the liquid.

-

Apparatus: Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb. Place the assembly in a heating apparatus, such as a Thiele tube or an aluminum block, filled with a suitable heating oil.[11][12]

-

Heating: Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will slowly exit.

-

Observation: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube's open end.

-

Measurement: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[10] Record the atmospheric pressure at the time of measurement.

Density Determination

The density of a liquid can be determined by accurately measuring its mass and volume. A pycnometer (specific gravity bottle) is commonly used for this purpose.

Protocol:

-

Preparation: Thoroughly clean and dry a pycnometer of a known volume.

-

Mass of Empty Pycnometer: Weigh the empty, dry pycnometer accurately using an analytical balance.

-

Mass of Pycnometer with Water: Fill the pycnometer with deionized water, ensuring no air bubbles are present. Thermostat the pycnometer to a specific temperature (e.g., 20 °C or 25 °C) and weigh it.

-

Mass of Pycnometer with Sample: Empty and dry the pycnometer again. Fill it with this compound, thermostat to the same temperature, and weigh it.

-

Calculation:

-

Calculate the mass of the water and the mass of the sample.

-

Determine the exact volume of the pycnometer using the known density of water at the measurement temperature.

-

Calculate the density of the sample by dividing its mass by the determined volume of the pycnometer.

-

Refractive Index Measurement

The refractive index is a characteristic property of a liquid that is measured using a refractometer, most commonly an Abbé refractometer.[13][14]

Protocol:

-

Calibration: Calibrate the Abbé refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Open the prism assembly of the refractometer. Place a few drops of this compound onto the surface of the lower prism and securely close the prisms.[14]

-

Measurement: While looking through the eyepiece, adjust the light source and mirror to achieve optimal illumination. Rotate the coarse and fine adjustment knobs until the light and dark fields converge into a sharp, single line.

-

Dispersion Correction: If a colored band is visible at the borderline, adjust the compensator dial to eliminate the color and sharpen the line.

-

Reading: Align the borderline precisely with the crosshairs in the eyepiece. Read the refractive index value directly from the instrument's scale.[14] Record the temperature at which the measurement is taken, as refractive index is temperature-dependent.[13]

Caption: General workflow for determining physical properties.

References

- 1. This compound | C6H13Cl | CID 138188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. (2S)-2-chloro-3-methylpentane | C6H13Cl | CID 153800257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. Pentane, 2-chloro-3-methyl [webbook.nist.gov]

- 7. testbook.com [testbook.com]

- 8. selfstudys.com [selfstudys.com]

- 9. embibe.com [embibe.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. byjus.com [byjus.com]

- 13. athabascau.ca [athabascau.ca]

- 14. davjalandhar.com [davjalandhar.com]

2-Chloro-3-methylpentane molecular weight and formula

An In-depth Technical Guide to the Molecular Properties of 2-Chloro-3-methylpentane

This document provides a detailed analysis of the molecular formula and molecular weight of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Formula

The molecular formula for this compound is C6H13Cl .[1][2][3][4][5] This formula indicates that each molecule of the compound is composed of six carbon atoms, thirteen hydrogen atoms, and one chlorine atom. The structural arrangement of these atoms is a five-carbon pentane (B18724) chain with a chlorine atom attached to the second carbon and a methyl group (-CH3) attached to the third carbon.[5]

Molecular Weight

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. The experimentally determined and commonly cited molecular weight of this compound is approximately 120.62 g/mol .[1][2][3] A more precise calculation based on the atomic weights of the individual elements provides a detailed understanding of this value.

Atomic Weights of Constituent Elements

The calculation of the molecular weight of this compound relies on the standard atomic weights of Carbon, Hydrogen, and Chlorine.

| Element (Symbol) | Atomic Number | Standard Atomic Weight ( g/mol ) |

| Carbon (C) | 6 | 12.011[6][7] |

| Hydrogen (H) | 1 | 1.008[8][9][10] |

| Chlorine (Cl) | 17 | 35.453[11] |

Calculation of Molecular Weight

The molecular weight (MW) is calculated as follows:

MW = (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of Cl atoms × Atomic weight of Cl)

MW = (6 × 12.011 g/mol ) + (13 × 1.008 g/mol ) + (1 × 35.453 g/mol )

MW = 72.066 g/mol + 13.104 g/mol + 35.453 g/mol

MW = 120.623 g/mol

This calculated value aligns closely with the published molecular weights of 120.620 g/mol and 120.622 g/mol .[1][2][3]

Logical Relationship of Components

The following diagram illustrates the elemental composition leading to the final molecular structure of this compound.

Elemental composition of this compound.

References

- 1. (R*,S*)-2-chloro-3-methyl-pentane [webbook.nist.gov]

- 2. lookchem.com [lookchem.com]

- 3. Pentane, 2-chloro-3-methyl [webbook.nist.gov]

- 4. This compound [stenutz.eu]

- 5. What is this compound? | Filo [askfilo.com]

- 6. byjus.com [byjus.com]

- 7. youtube.com [youtube.com]

- 8. quora.com [quora.com]

- 9. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

Spectroscopic Profile of 2-Chloro-3-methylpentane: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-chloro-3-methylpentane, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering detailed predicted data, standardized experimental protocols, and a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~0.9 - 1.1 | Triplet | 3H | -CH₂CH₃ |

| ~0.9 - 1.1 | Doublet | 3H | -CH(CH₃ )CH- |

| ~1.5 - 1.7 | Doublet | 3H | -CH(CH₃ )Cl |

| ~1.6 - 1.8 | Multiplet | 2H | -CH₂ CH₃ |

| ~1.8 - 2.0 | Multiplet | 1H | -CH (CH₃)CH- |

| ~3.8 - 4.2 | Multiplet | 1H | -CH (CH₃)Cl |

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ) (ppm) | Carbon Atom |

| ~10 - 15 | -CH₂C H₃ |

| ~15 - 20 | -CH(C H₃)CH- |

| ~20 - 25 | -CH(C H₃)Cl |

| ~25 - 30 | -C H₂CH₃ |

| ~40 - 45 | -C H(CH₃)CH- |

| ~65 - 70 | -C HCl |

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2850 - 3000 | C-H stretch (alkane) | Strong |

| 1450 - 1470 | C-H bend (alkane) | Medium |

| 1370 - 1385 | C-H bend (alkane) | Medium |

| 650 - 850 | C-Cl stretch | Medium-Strong |

Table 4: Predicted Major Mass Spectrometry Fragments for this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Notes |

| 120/122 | [C₆H₁₃Cl]⁺˙ | Molecular ion (M⁺˙) and M+2 isotope peak in ~3:1 ratio. |

| 85 | [C₆H₁₃]⁺ | Loss of Cl radical. |

| 91 | [C₅H₁₀Cl]⁺ | Loss of an ethyl radical. |

| 57 | [C₄H₉]⁺ | Likely base peak, corresponding to a stable secondary carbocation. |

| 43 | [C₃H₇]⁺ | Propyl cation. |

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v).[1][2]

-

Transfer the solution to a clean, dry 5 mm NMR tube. The liquid height should be around 4-5 cm.[1][2]

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 45-90 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 512-2048) due to the lower natural abundance of ¹³C.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

As this compound is a liquid, the neat liquid film method is appropriate.

-

Place one to two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

-

-

Instrument Setup :

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Ensure the instrument's sample compartment is closed to minimize atmospheric interference (e.g., from CO₂ and water vapor).

-

-

Data Acquisition :

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The resulting spectrum is displayed as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization :

-

Introduce a small amount of the liquid sample into the mass spectrometer via a suitable inlet system, such as direct injection or through a gas chromatograph (GC-MS).

-

For GC-MS, the sample is first vaporized and separated from any impurities on the GC column.

-

The vaporized sample molecules are then ionized, typically using Electron Ionization (EI) at 70 eV. EI is a hard ionization technique that causes fragmentation.[3]

-

-

Mass Analysis :

-

The resulting ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection :

-

The separated ions are detected by an electron multiplier or similar detector.

-

The detector generates a signal that is proportional to the abundance of each ion.

-

-

Data Processing :

-

The mass spectrum is plotted as relative intensity versus m/z.

-

The most intense peak in the spectrum is designated as the base peak and assigned a relative intensity of 100%. The intensities of all other peaks are reported relative to the base peak.

-

Identify the molecular ion peak (M⁺˙) and the M+2 peak, which is characteristic of chlorine-containing compounds due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[4] Analyze the fragmentation pattern to deduce the structure of the molecule.

-

References

Technical Guide: 2-Chloro-3-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3-methylpentane, including its chemical and physical properties, relevant reaction pathways, and generalized experimental protocols.

Chemical Identification and Properties

This compound is a halogenated alkane. It is important to note that this compound has stereoisomers, which may lead to different CAS numbers for specific enantiomers or diastereomers versus the racemic or unspecified mixture.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number (unspecified) | 4325-48-8, 24319-09-3 | [1][2][3][4] |

| CAS Number ((R,S)-isomer) | 53520-46-0 | [5] |

| Molecular Formula | C6H13Cl | [1][2][4][5] |

| Molecular Weight | 120.62 g/mol | [1][2][4][5] |

| IUPAC Name | This compound | [4] |

| SMILES | CCC(C)C(C)Cl | [1][2] |

| InChI | InChI=1S/C6H13Cl/c1-4-5(2)6(3)7/h5-6H,4H2,1-3H3 | [4][5] |

| InChIKey | JPFZKJQZKBEPGQ-UHFFFAOYSA-N | [2][4][5] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Boiling Point | 117.7 °C at 760 mmHg | [1] |

| Melting Point | -35.1 °C (estimate) | [1] |

| Density | 0.863 g/cm³ | [1] |

| Vapor Pressure | 23.6 mmHg at 25°C | [1] |

| Flash Point | 20.8 °C | [1] |

| Refractive Index | 1.4107 | [1] |

| XLogP3 | 2.9 | [1][4] |

| Kovats Retention Index (Standard non-polar) | 787 | [4][6] |

Reaction Pathways and Mechanisms

This compound, as a secondary alkyl halide, can undergo both nucleophilic substitution (SN2) and elimination (E2) reactions, depending on the reaction conditions.

E2 Elimination Reaction

Treatment of this compound with a strong, sterically hindered base such as potassium hydroxide (B78521) in ethanol (B145695) (ethanolic KOH) or sodium ethoxide favors an E2 elimination reaction.[7][8][9][10] This reaction, also known as dehydrohalogenation, typically yields a mixture of alkenes. According to Zaitsev's rule, the major product will be the more substituted (more stable) alkene.[7][9]

Caption: E2 Elimination Pathway of this compound.

SN2 Nucleophilic Substitution

When this compound reacts with a strong, less sterically hindered nucleophile, such as sodium methoxide (B1231860), a bimolecular nucleophilic substitution (SN2) reaction can occur.[11] This reaction proceeds with an inversion of configuration at the stereocenter.

Caption: SN2 Reaction of this compound with Methoxide.

Experimental Protocols

The following are generalized experimental protocols for reactions involving this compound based on the literature.

Synthesis of 3-methyl-2-pentene via E2 Elimination

This protocol describes the dehydrohalogenation of this compound.[7][12]

Materials:

-

This compound

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Heating apparatus with reflux condenser

-

Distillation apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

This compound is added to the flask.

-

The reaction mixture is heated to reflux for a specified period to facilitate the elimination reaction.

-

After cooling, the product mixture is typically purified by distillation to separate the alkene products from the solvent and salts.

-

The distillate can be washed with water to remove any remaining ethanol and then dried over an anhydrous drying agent.

-

A final fractional distillation can be performed to separate the isomeric alkene products.

Synthesis of 2-methoxy-3-methylpentane via SN2 Reaction

This protocol outlines the nucleophilic substitution of this compound.[11]

Materials:

-

This compound (with a specific stereochemistry if a stereospecific product is desired)

-

Sodium methoxide

-

Methanol (B129727) (anhydrous)

-

Reaction vessel with a stirrer and temperature control

-

Quenching solution (e.g., water or a mild acid)

-

Extraction solvent (e.g., diethyl ether)

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Sodium methoxide is dissolved in anhydrous methanol in a suitable reaction vessel.

-

This compound is added to the solution, and the mixture is stirred at a controlled temperature.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, the reaction is quenched by the addition of water.

-

The product is extracted from the aqueous mixture using an organic solvent like diethyl ether.

-

The organic layer is washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Further purification can be achieved by distillation or chromatography.

Safety Information

This compound is classified as a flammable liquid and an irritant.[4] It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[4]

GHS Hazard Statements:

-

H226: Flammable liquid and vapor[4]

-

H315: Causes skin irritation[4]

-

H319: Causes serious eye irritation[4]

-

H335: May cause respiratory irritation[4]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound [stenutz.eu]

- 3. 2-氯-3-甲基戊烷 | this compound | 24319-09-3 - 乐研试剂 [leyan.com]

- 4. This compound | C6H13Cl | CID 138188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R*,S*)-2-chloro-3-methyl-pentane [webbook.nist.gov]

- 6. Pentane, 2-chloro-3-methyl [webbook.nist.gov]

- 7. homework.study.com [homework.study.com]

- 8. sarthaks.com [sarthaks.com]

- 9. If 2chloro 3methylpentane is treated with ethanolic class 11 chemistry CBSE [vedantu.com]

- 10. m.youtube.com [m.youtube.com]

- 11. homework.study.com [homework.study.com]

- 12. brainly.com [brainly.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-3-methylpentane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Solubility of Haloalkanes

Haloalkanes, such as 2-chloro-3-methylpentane, are a class of organic compounds characterized by an alkyl group bonded to a halogen atom. Their solubility is a critical parameter in a wide array of applications, including organic synthesis, formulation development, and extraction processes. The general principle governing the solubility of haloalkanes in organic solvents is "like dissolves like."[1][2] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

Haloalkanes exhibit van der Waals forces (specifically London dispersion forces) and dipole-dipole interactions due to the polar carbon-halogen bond.[1][3] Organic solvents also exhibit a range of intermolecular forces. Consequently, haloalkanes tend to dissolve readily in organic solvents where the energy required to break the intermolecular forces within the solute and the solvent is comparable to the energy released when new solute-solvent interactions are formed.[1][2][3]

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is essential for predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 3-Chloro-3-methylpentane | 2-Chloro-2-methylpentane |

| Molecular Formula | C₆H₁₃Cl | C₆H₁₃Cl | C₆H₁₃Cl |

| Molecular Weight | 120.62 g/mol | 120.62 g/mol | 120.62 g/mol |

| Boiling Point | Not available | 115-116 °C | 111 °C |

| Density | Not available | 0.885 g/mL at 25 °C | 0.86 g/cm³ |

| Refractive Index | Not available | n20/D 1.421 | n20/D 1.4107 |

| Solubility in Water | Sparingly soluble (predicted) | Not available | Not available |

| Solubility in Organic Solvents | Generally soluble in non-polar and weakly polar solvents (predicted) | Soluble in mono- and dialcohols | Soluble in Chloroform, Sparingly in DMSO, Slightly in Ethyl Acetate and Methanol |

Note: Data for this compound is limited. Data for isomers is provided for comparative purposes.

Theoretical Framework for Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to occur spontaneously, ΔG must be negative. The Gibbs free energy is related to the enthalpy (ΔH) and entropy (ΔS) of solution by the equation:

ΔG = ΔH - TΔS

-

Enthalpy of Solution (ΔH): This term represents the net energy change associated with the breaking of solute-solute and solvent-solvent interactions and the formation of solute-solvent interactions. In the case of this compound and organic solvents, the intermolecular forces are of a similar nature (van der Waals and dipole-dipole), leading to a relatively small enthalpy change.

-

Entropy of Solution (ΔS): This term represents the change in disorder of the system. The dissolution of a solute in a solvent generally leads to an increase in entropy as the molecules become more randomly distributed.

For haloalkanes in organic solvents, the favorable entropy change and the small enthalpy change typically result in a negative Gibbs free energy, leading to good solubility.

Experimental Protocols for Solubility Determination

Several experimental methods can be employed to quantitatively determine the solubility of a liquid solute like this compound in an organic solvent. The choice of method often depends on the required accuracy, the nature of the solute and solvent, and the available equipment.

Isothermal Shake-Flask Method

This is a classical and reliable method for determining solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of the solute (this compound) is added to a known volume of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The mixture is allowed to stand undisturbed at the constant temperature to allow for the separation of the undissolved solute from the saturated solution. Centrifugation can be used to facilitate this separation.

-

Analysis: A known volume of the clear, saturated supernatant is carefully withdrawn. The concentration of the solute in this aliquot is then determined using a suitable analytical technique, such as gas chromatography or gravimetry (after solvent evaporation).

Gas Chromatography (GC) Method

Gas chromatography is a powerful technique for determining the concentration of volatile and semi-volatile compounds and can be adapted for solubility measurements.

Methodology:

-

Calibration: A series of standard solutions of this compound in the chosen organic solvent are prepared at known concentrations. These standards are injected into the gas chromatograph to generate a calibration curve (peak area vs. concentration).

-

Sample Preparation: A saturated solution is prepared as described in the shake-flask method (Section 4.1).

-

Analysis: A small, known volume of the saturated supernatant is injected into the GC.

-

Quantification: The peak area corresponding to this compound in the chromatogram of the sample is measured. The concentration of the solute in the saturated solution is then determined by interpolating from the calibration curve.

Spectroscopic Methods

If the solute has a distinct spectroscopic signature (e.g., UV-Vis or IR absorbance) that is not interfered with by the solvent, spectroscopic methods can be used.

Methodology:

-

Calibration: A series of standard solutions of this compound in the solvent are prepared, and their absorbance at a specific wavelength is measured to create a calibration curve (absorbance vs. concentration), following Beer-Lambert Law.

-

Sample Preparation: A saturated solution is prepared as described in the shake-flask method.

-

Analysis: The saturated supernatant is diluted with a known factor to bring the absorbance within the linear range of the calibration curve. The absorbance of the diluted sample is then measured.

-

Quantification: The concentration of the diluted sample is determined from the calibration curve, and the original concentration in the saturated solution is calculated by accounting for the dilution factor.

Visualizations

Logical Relationship of Solubility Principles

Caption: Thermodynamic principles governing solubility.

Experimental Workflow for Solubility Determination

Caption: General workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for this compound in specific organic solvents is not extensively documented, a strong theoretical basis predicts its miscibility with a wide range of non-polar and weakly polar organic solvents. This guide has provided the fundamental principles of haloalkane solubility, relevant physicochemical data for context, and detailed experimental protocols for its determination. For researchers and professionals requiring precise solubility values, the experimental methods outlined herein, particularly the isothermal shake-flask method coupled with gas chromatographic analysis, are recommended. The provided information serves as a critical resource for designing and executing experiments involving this compound and similar compounds in various scientific and industrial applications.

References

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-3-methylpentane

This technical guide provides a comprehensive overview of the stability and storage of 2-Chloro-3-methylpentane, intended for researchers, scientists, and professionals in drug development. The document outlines the chemical and physical properties, stability profile, recommended storage conditions, and potential decomposition pathways of this compound.

Chemical and Physical Properties

This compound is a flammable and irritant liquid.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H13Cl |

| Molecular Weight | 120.62 g/mol [2][3] |

| CAS Number | 4325-48-8[2][4] |

| Appearance | Liquid |

| Boiling Point | 117.7 °C at 760 mmHg[4] |

| Melting Point | -35.1 °C (estimate)[4] |

| Flash Point | 20.8 °C[4] |

| Density | 0.863 g/cm³[4] |

| Vapor Pressure | 23.6 mmHg at 25 °C[4] |

| Refractive Index | 1.4107[4] |

| Solubility in Water | Slightly soluble[5] |

Stability Profile

This compound is stable under recommended storage conditions.[1][6] However, it is a highly flammable liquid and its vapors can form explosive mixtures with air.[1][6]

Table 2: Stability Information for this compound

| Parameter | Description |

| Chemical Stability | Stable under standard ambient conditions (room temperature). |

| Conditions to Avoid | Heat, flames, sparks, and sources of ignition.[1][6] Warming should also be avoided. |

| Incompatible Materials | Strong oxidizing agents.[6] |

| Hazardous Decomposition Products | In the event of a fire, hazardous decomposition products may be formed. |

| Reactivity | Vapors may form an explosive mixture with air.[1][6] |

Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound and ensure laboratory safety.

Table 3: Recommended Storage and Handling Procedures

| Aspect | Recommendation |

| Storage Temperature | Store in a cool place.[1] A well-ventilated place is also recommended.[6] |

| Container | Keep container tightly closed in a dry and well-ventilated place.[6] |

| Atmosphere | While not explicitly stated for this compound, for reactive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) is a common practice. |

| Handling Precautions | Avoid contact with skin and eyes, and inhalation of vapor or mist.[1] Keep away from sources of ignition and take measures to prevent the buildup of electrostatic charge.[1] |

| Personal Protective Equipment (PPE) | Use personal protective equipment such as respirators, protective gloves, and eye protection.[1][5] Body protection should be chosen based on the amount and concentration of the substance.[1] |

Experimental Protocols

Caption: A conceptual workflow for conducting a stability study on an alkyl halide.

Decomposition Pathways